Allyl 2-(butylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Allyl 2-(butylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine class. Its structure comprises a fused bicyclic system with a pyrimidine ring (positions 2–4, 6–8) and a partially saturated pyridine ring (positions 3,4,5,8). Key functional groups include a butylthio substituent at position 2, a methyl group at position 7, a phenyl group at position 5, and an allyl ester at position 4. The compound’s tetrahydropyrido framework introduces stereoelectronic complexity, influencing its physicochemical and biological properties.
Properties
IUPAC Name |
prop-2-enyl 2-butylsulfanyl-7-methyl-4-oxo-5-phenyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-4-6-13-29-22-24-19-18(20(26)25-22)17(15-10-8-7-9-11-15)16(14(3)23-19)21(27)28-12-5-2/h5,7-11,17H,2,4,6,12-13H2,1,3H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQDTMCGVTZEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CC=C3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine and its derivatives, which include this compound, have been studied for their neuroprotective and anti-inflammatory activity. They have shown promising results in human microglia and neuronal cell models.
Mode of Action
It is suggested that the compound interacts with its targets to inhibit endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway. This interaction results in significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production.
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway. The downstream effects of these pathways include reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties. It reduces the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells. It also inhibits NO and TNF-α production, showing significant anti-neuroinflammatory properties.
Biological Activity
Allyl 2-(butylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention in recent years due to its potential biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 411.52 g/mol. The compound features several functional groups that contribute to its biological activity.
Structural Formula
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 411.52 g/mol |
| Purity | ≥95% |
Antiviral Activity
Research indicates that pyrimidine derivatives exhibit significant antiviral properties. Allyl 2-(butylthio)-7-methyl-4-oxo-5-phenyl derivatives have been shown to inhibit viral replication in various studies. For instance, a study demonstrated that similar compounds can interfere with viral RNA synthesis and protein expression in infected cells.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several preclinical studies. In vitro assays revealed that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms . Notably, the compound's ability to target specific cancer cell types suggests its potential as a therapeutic agent.
Antioxidant Activity
Allyl 2-(butylthio)-7-methyl derivatives have shown promising antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress markers in cellular models. This property is particularly relevant for preventing oxidative damage associated with chronic diseases .
Antimicrobial Activity
The antimicrobial effects of this compound have been assessed against various bacterial strains. Studies indicate that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Case Studies
- Antiviral Study : A recent study evaluated the antiviral efficacy of similar pyrimidine compounds against influenza virus. Results indicated a dose-dependent reduction in viral titers in treated cells compared to controls.
- Cancer Cell Line Study : In a study focusing on breast cancer cells (MCF-7), Allyl 2-(butylthio)-7-methyl derivatives were found to significantly reduce cell viability and induce apoptosis through mitochondrial pathways .
- Antioxidant Assessment : In a model of oxidative stress induced by hydrogen peroxide, the compound demonstrated a protective effect on cellular integrity and viability, highlighting its potential use in antioxidant therapies .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C24H27N3O5S
- Molecular Weight : 469.56 g/mol
- IUPAC Name : prop-2-enyl 2-butylsulfanyl-5-(4-methoxycarbonylphenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
The compound features a pyrido-pyrimidine core structure, which is known for its diverse biological activities.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit notable anticancer activities. For instance:
- Cytotoxicity Assays : In vitro studies have shown that allyl derivatives can inhibit the growth of various cancer cell lines. For example, certain derivatives demonstrated IC50 values ranging from 0.400 µg/mL to 5.73 µg/mL against human breast cancer cells (MCF-7) .
| Compound Name | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Allyl Derivative A | 0.400 | MCF-7 |
| Allyl Derivative B | 5.73 | MCF-7 |
Mechanisms of action include:
- Apoptosis Induction : Triggering apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases to inhibit proliferation.
Acetylcholinesterase Inhibition
The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for neurodegenerative diseases like Alzheimer's. A study reported that a related compound showed an IC50 of 90 µM against AChE with selectivity over butyrylcholinesterase (BuChE) . This suggests that modifications to the pyrimidine structure can enhance enzyme inhibition.
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various methods including:
- Mitsunobu Reaction : This method allows for the coupling of substituted pyrimidines with allyl alcohols to yield desired derivatives.
- Saponification and Amidation : These processes modify functional groups to enhance biological activity.
Such structural modifications are crucial for optimizing the biological properties of the compound.
In Vivo Studies
An important case study involved the evaluation of a related compound in mouse models to assess tumor growth inhibition. Results indicated a significant reduction in tumor size and improved survival rates among treated subjects .
In Silico Studies
Computational studies have been conducted to predict the binding affinity of this compound to various biological targets such as cyclooxygenase (COX) enzymes. These studies suggest potential anti-inflammatory properties and further therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
The compound’s pyrido[2,3-d]pyrimidine core distinguishes it from related heterocycles:
- Thiazolo[3,2-a]pyrimidine Derivatives : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () replaces the pyrido ring with a thiazolo moiety. This substitution introduces sulfur into the fused ring system, enhancing hydrogen-bonding capabilities (via S1) and altering electronic distribution. The thiazolo derivative exhibits a flattened boat conformation in the pyrimidine ring, with a dihedral angle of 80.94° between the thiazolo-pyrimidine and benzene rings .
- Hexahydropyrido[2,3-d]pyrimidine Analogs : Allyl 7-methyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate () features additional saturation (hexahydro vs. tetrahydropyrido) and dual ketone groups at positions 2 and 3. These modifications increase polarity and reduce hydrophobicity compared to the butylthio-substituted tetrahydropyrido analog.
Substituent Effects
- Position 2 : The butylthio (-S-C₄H₉) group in the target compound contrasts with the 2,4,6-trimethoxybenzylidene group in the thiazolo-pyrimidine derivative (). The butylthio group enhances lipophilicity (logP estimated to be higher due to the aliphatic chain) and may influence membrane permeability.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*logP estimated using fragment-based methods (e.g., Crippen’s method).
†TMB: 2,4,6-Trimethoxybenzylidene.
Key Observations:
- The butylthio group in the target compound contributes to higher hydrophobicity (~3.8 logP) compared to the dioxo analog (~1.9 logP) and the thiazolo derivative (~2.5 logP).
Hydrogen Bonding and Crystallographic Behavior
- Target Compound: The carbonyl groups (4-oxo, 6-carboxylate) and pyrimidine N atoms act as hydrogen-bond acceptors. The butylthio group is a weak donor, limiting H-bonding compared to hydroxyl or amino substituents.
- Thiazolo-Pyrimidine Derivative (): Exhibits bifurcated C–H···O hydrogen bonds, forming chains along the c-axis in its crystal lattice.
- Hexahydropyrido Analogs (): Increased saturation reduces ring puckering amplitude (cf.
Q & A
Q. What are the established synthetic routes for Allyl 2-(butylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate?
The compound is synthesized via multi-component reactions (MCRs) involving ketones, thioureas, and allyl esters. A typical procedure involves:
- Condensation of 7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid with allyl bromide in the presence of a base (e.g., K₂CO₃).
- Thioetherification using butylthiol under acidic conditions (e.g., HCl/EtOH) at 65–70°C.
- Purification via recrystallization from ethanol, yielding a colorless solid (m.p. 226–227°C) . Key analytical tools include ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity.
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Experimental steps include:
- Growing crystals via slow evaporation of a DMSO/ethanol solution.
- Data collection using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure solution with SHELXT (direct methods) and refinement via SHELXL (full-matrix least-squares).
- Validation using ORTEP-3 for thermal ellipsoid visualization and hydrogen-bonding analysis .
Q. What preliminary biological assays are used to evaluate its antimicrobial activity?
Initial screening employs:
- Broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans).
- Minimum inhibitory concentration (MIC) determination, with comparisons to standard drugs (e.g., ampicillin, fluconazole).
- Dose-response curves to assess potency (IC₅₀ values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?
Advanced optimization strategies include:
- Design of Experiments (DoE) : Response surface methodology (RSM) to vary temperature, solvent polarity, and catalyst loading (e.g., AlCl₃).
- In-line monitoring : FT-IR or Raman spectroscopy to track reaction progress in real time.
- Green chemistry approaches : Solvent substitution (e.g., cyclopentyl methyl ether instead of THF) to improve sustainability .
Q. What computational methods predict the compound’s binding affinity to enzyme targets (e.g., kinases)?
Molecular docking (e.g., AutoDock Vina ) and molecular dynamics (MD) simulations (e.g., GROMACS ) are used:
Q. How are structural discrepancies resolved between experimental XRD data and computational models?
Discrepancies (e.g., bond-length deviations > 0.02 Å) are addressed by:
- Re-refining XRD data with alternative software (e.g., Olex2 vs. SHELX ).
- Comparing hydrogen-bonding patterns using Graph Set Analysis to identify packing anomalies.
- Validating computational models via QTAIM (Quantum Theory of Atoms in Molecules) for electron density analysis .
Q. What advanced spectroscopic techniques validate tautomeric forms in solution?
- Variable-temperature NMR : Monitor chemical shift changes (Δδ > 0.5 ppm) to identify keto-enol equilibria.
- Dynamic HPLC : Chiral columns to separate tautomers under kinetic control.
- DFT calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p)) .
Data Contradiction Analysis
Q. How should researchers address conflicting molecular formula reports (e.g., C₁₈H₁₇N₃O₄ vs. C₁₉H₁₉N₃O₄)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
